Methyl glycylglycylglycinate
Overview
Description
Methyl glycylglycylglycinate is a chemical compound with the molecular formula C7H13N3O4. It is a derivative of glycine, a simple amino acid, and is characterized by the presence of three glycine units linked together, with a methyl ester group at one end. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl glycylglycylglycinate can be synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Activation of Glycine: The glycine units are activated using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form active esters.
Coupling Reaction: The activated glycine units are then coupled together in the presence of a base (e.g., triethylamine) to form the tripeptide.
Esterification: The final step involves the esterification of the tripeptide with methanol in the presence of an acid catalyst (e.g., hydrochloric acid) to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently carry out the coupling and esterification reactions. These synthesizers use solid-phase peptide synthesis techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl glycylglycylglycinate can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl glycylglycylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate relationships.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl glycylglycylglycinate is primarily related to its ability to interact with biological molecules such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Glycylglycylglycine: A tripeptide without the methyl ester group.
Methyl glycinate: A simpler derivative with only one glycine unit.
Glycylglycine: A dipeptide with two glycine units.
Uniqueness: Methyl glycylglycylglycinate is unique due to the presence of three glycine units and a methyl ester group, which confer specific structural and functional properties. This makes it particularly useful in applications requiring precise peptide interactions and modifications.
Properties
IUPAC Name |
methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-14-7(13)4-10-6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYSUKYVJGUBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297848 | |
Record name | methyl glycylglycylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31681-05-7 | |
Record name | NSC118475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl glycylglycylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.